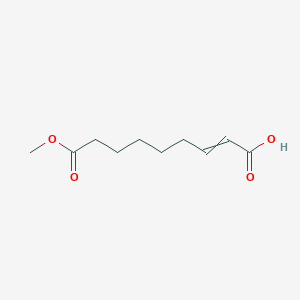![molecular formula C13H18ClNO2S B12439780 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine CAS No. 1018334-04-7](/img/structure/B12439780.png)
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Méthodes De Préparation
The synthesis of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine typically involves the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological effects, including their use as analgesics and antipsychotics.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its potential use in anticancer therapies . The molecular pathways involved include DNA alkylation and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
1-[[4-(2-Chloroethyl)phenyl)sulfonyl]-piperidine can be compared with other piperidine derivatives, such as:
1-[[4-(2-Bromoethyl)phenyl)sulfonyl]-piperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1-[[4-(2-Hydroxyethyl)phenyl)sulfonyl]-piperidine: Contains a hydroxyethyl group, which affects its solubility and reactivity.
1-[[4-(2-Methoxyethyl)phenyl)sulfonyl]-piperidine: The methoxy group introduces different electronic effects, influencing the compound’s chemical behavior.
Propriétés
Numéro CAS |
1018334-04-7 |
|---|---|
Formule moléculaire |
C13H18ClNO2S |
Poids moléculaire |
287.81 g/mol |
Nom IUPAC |
1-[4-(2-chloroethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c14-9-8-12-4-6-13(7-5-12)18(16,17)15-10-2-1-3-11-15/h4-7H,1-3,8-11H2 |
Clé InChI |
MUPUZDIHMXQLLC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


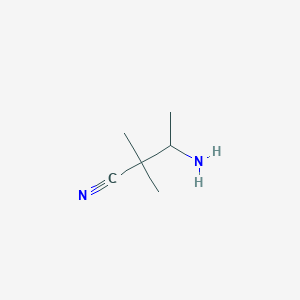
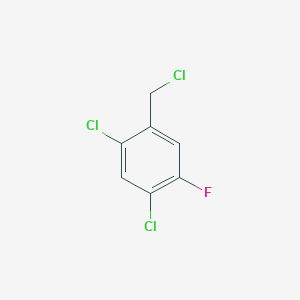
![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
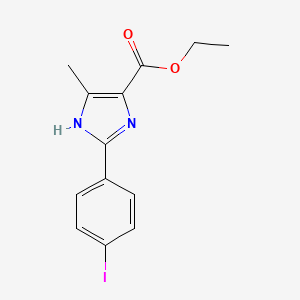
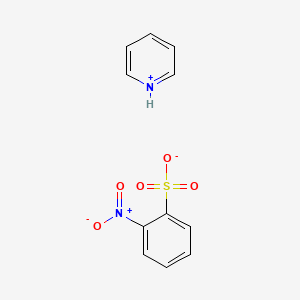
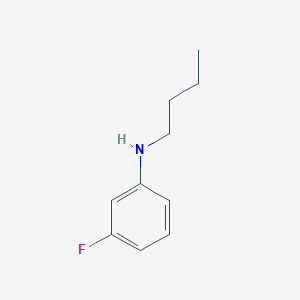
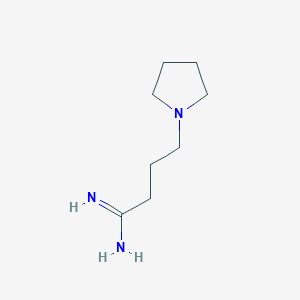
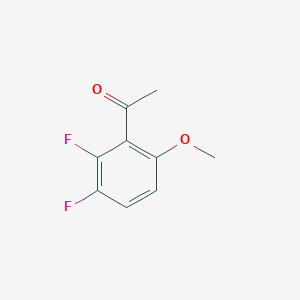

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
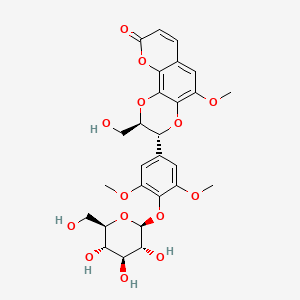
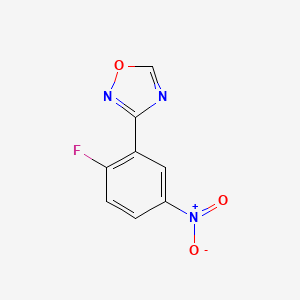
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
